Structural & Regiochemical Differentiation from the Common 3-Triazolyl-2-aryl Isomer
The target compound possesses an N-imino-linked 1,2,4-triazole at the thiazolidinone 2-position and a 4-chlorophenyl group at the N-3 position. This regioisomer is structurally distinct from the more widely studied 3-(1,2,4-triazol-5-yl)-2-aryl-thiazolidin-4-one scaffold, such as compound 7c (2-(4-chlorophenyl)-3-(5-(3-chlorophenyl)-2H-1,2,4-triazol-3-yl)thiazolidin-4-one) . In the latter, the substitution pattern is reversed: the aryl group is at position 2, and the triazole is at position 3. This fundamental difference in connectivity can lead to divergent binding modes and biological profiles, making the target compound a distinct chemical probe for exploring novel chemical space [1].
| Evidence Dimension | Molecular connectivity (regioisomerism) |
|---|---|
| Target Compound Data | 2-(1,2,4-triazol-4-ylimino)-3-(4-chlorophenyl)-thiazolidin-4-one |
| Comparator Or Baseline | 2-(4-chlorophenyl)-3-(1,2,4-triazol-5-yl)-thiazolidin-4-one (compound 7c) |
| Quantified Difference | Core scaffold regioisomerism; no direct biological activity data available for the target compound itself. |
| Conditions | Structural comparison based on chemical structure and published literature. |
Why This Matters
For SAR studies, this regioisomer offers a unique vector for exploring interactions with biological targets (e.g., MurB enzyme) that is inaccessible with the more common analogue, potentially uncovering new selectivity or potency profiles.
- [1] Plech T, Wujec M, Kosikowska U, Malm A. Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones. Molecules. 2016;21(5):568. doi:10.3390/molecules21050568. View Source
